molecular formula C42H78N4O18S B609465 N-(Biotin-peg4)-n-bis(peg4-acid) CAS No. 2112731-49-2

N-(Biotin-peg4)-n-bis(peg4-acid)

Cat. No.: B609465
CAS No.: 2112731-49-2
M. Wt: 959.16
InChI Key: JCZOMFDURQUNGJ-VJZJJTPSSA-N
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Description

N-(Biotin-peg4)-n-bis(peg4-acid) is a biotinylation reagent that features a polyethylene glycol (PEG) spacer arm. This compound is designed to enhance the solubility and reduce the steric hindrance of biotinylated molecules. The biotin moiety allows for strong binding to avidin or streptavidin, making it useful in various biochemical applications.

Biochemical Analysis

Biochemical Properties

N-(Biotin-peg4)-n-bis(peg4-acid) plays a crucial role in biochemical reactions. It reacts with primary amines, such as the side-chain of lysines or the amino-termini of polypeptides, to form stable amide bonds . This interaction is highly specific and efficient, making N-(Biotin-peg4)-n-bis(peg4-acid) a valuable tool in protein labeling .

Cellular Effects

The effects of N-(Biotin-peg4)-n-bis(peg4-acid) on cells are primarily related to its role in protein labeling. By attaching to proteins, it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The pegylation of the compound imparts water solubility to the biotinylated molecule, helping to prevent aggregation of biotinylated antibodies stored in solution .

Molecular Mechanism

The molecular mechanism of action of N-(Biotin-peg4)-n-bis(peg4-acid) involves the formation of stable amide bonds with primary amines. The N-hydroxysuccinimide ester (NHS) group in the compound reacts specifically and efficiently with lysine and N-terminal amino groups . This reaction results in the biotinylation of the target protein, which can then be detected or purified using streptavidin probes or resins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-(Biotin-peg4)-n-bis(peg4-acid) can change over time. The compound forms permanent amide bonds, meaning that the spacer arm cannot be cleaved This stability is beneficial for long-term studies

Transport and Distribution

N-(Biotin-peg4)-n-bis(peg4-acid) is a water-soluble compound, which suggests that it can be easily transported and distributed within cells and tissues

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Biotin-peg4)-n-bis(peg4-acid) typically involves the conjugation of biotin to a PEG spacer arm. The process begins with the activation of biotin using N-hydroxysuccinimide (NHS) to form an NHS-ester. This activated biotin is then reacted with a PEG spacer that has terminal amine groups, forming a stable amide bond. The reaction is usually carried out in an alkaline buffer to facilitate the formation of the amide bond .

Industrial Production Methods

In industrial settings, the production of N-(Biotin-peg4)-n-bis(peg4-acid) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure consistency and high yield. The final product is purified using techniques such as chromatography to remove any unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions

N-(Biotin-peg4)-n-bis(peg4-acid) primarily undergoes substitution reactions, where the NHS-ester reacts with primary amines to form stable amide bonds. This reaction is highly specific and efficient, making it ideal for biotinylation of proteins and other biomolecules .

Common Reagents and Conditions

Major Products Formed

The major product formed from the reaction of N-(Biotin-peg4)-n-bis(peg4-acid) with primary amines is a biotinylated molecule with enhanced solubility and reduced steric hindrance .

Scientific Research Applications

N-(Biotin-peg4)-n-bis(peg4-acid) has a wide range of applications in scientific research:

    Chemistry: Used for the biotinylation of small molecules and polymers to facilitate their detection and purification.

    Biology: Commonly used to label proteins, nucleic acids, and other biomolecules for various assays, including Western blotting, ELISA, and immunohistochemistry.

    Medicine: Employed in the development of diagnostic assays and therapeutic agents, particularly in the field of targeted drug delivery.

    Industry: Utilized in the production of biotinylated reagents and kits for research and diagnostic purposes

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(Biotin-peg4)-n-bis(peg4-acid) is unique due to its dual PEG spacer arms, which provide enhanced solubility and reduced steric hindrance compared to other biotinylation reagents. This makes it particularly useful for labeling large biomolecules and for applications requiring high solubility .

Properties

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethyl-[2-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H78N4O18S/c47-38(4-2-1-3-37-41-36(35-65-37)44-42(52)45-41)43-7-13-55-19-25-61-31-34-64-28-22-58-16-10-46(8-14-56-20-26-62-32-29-59-23-17-53-11-5-39(48)49)9-15-57-21-27-63-33-30-60-24-18-54-12-6-40(50)51/h36-37,41H,1-35H2,(H,43,47)(H,48,49)(H,50,51)(H2,44,45,52)/t36-,37-,41-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCZOMFDURQUNGJ-VJZJJTPSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCN(CCOCCOCCOCCOCCC(=O)O)CCOCCOCCOCCOCCC(=O)O)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCOCCN(CCOCCOCCOCCOCCC(=O)O)CCOCCOCCOCCOCCC(=O)O)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H78N4O18S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

959.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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